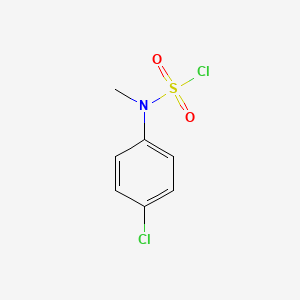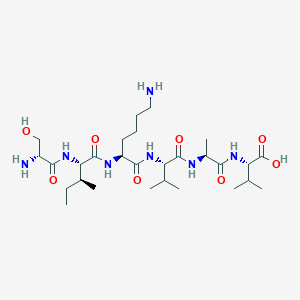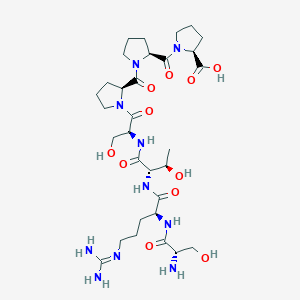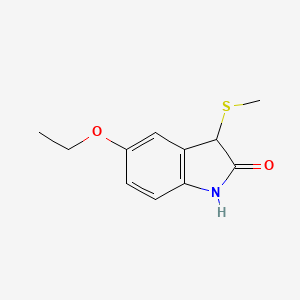
(4-Chlorophenyl)methylsulfamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white powder that is sensitive to moisture . This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)methylsulfamyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfite, followed by oxidation with manganese dioxide . Another method involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the same basic reactions as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)methylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Sulfide Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)methylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)methylsulfamyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modify proteins by reacting with amino acid residues, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl chloride
- (4-Chlorophenyl)methylsulfone
- (4-Chlorophenyl)methylsulfide
Uniqueness
(4-Chlorophenyl)methylsulfamyl chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and its ability to form stable sulfonamide derivatives distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
868622-96-2 |
|---|---|
Molekularformel |
C7H7Cl2NO2S |
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10(13(9,11)12)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
QWJYHEJXSQDOEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)



![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)



